molecular formula C10H16BrN3 B13058566 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13058566
M. Wt: 258.16 g/mol
InChI Key: IDBUJAQQGLRJIN-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a 4-methylcyclohexyl substituent at the N1 position and an amine group at the C3 position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties.

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

4-bromo-1-(4-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C10H16BrN3/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13)

InChI Key

IDBUJAQQGLRJIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the methylcyclohexyl group: This step may involve a Grignard reaction or other alkylation methods to introduce the cyclohexyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: It can participate in Suzuki-Miyaura or other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Variations

Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine 4-Methylcyclohexyl C₁₀H₁₆BrN₃ 258.16 (calculated) High lipophilicity due to bulky cyclohexyl group; potential steric hindrance in reactions .
4-Bromo-1-(4-iodobenzyl)-1H-pyrazol-3-amine 4-Iodobenzyl C₁₀H₉BrIN₃ 378.01 Used as a heterocyclic building block; iodine enhances halogen bonding potential .
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine 2-Fluorobenzyl C₁₀H₉BrFN₃ 270.11 Fluorine introduces electronegativity, potentially improving metabolic stability .
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 3-Methylbutan-2-yl C₈H₁₄BrN₃ 232.12 Branched alkyl group may reduce crystallinity compared to aromatic substituents .
4-Bromo-1-ethyl-1H-pyrazol-3-amine Ethyl C₅H₈BrN₃ 190.04 Simpler structure with lower molecular weight; likely higher aqueous solubility .
4-Bromo-1-(3,4-dichlorophenyl)methyl-1H-pyrazol-3-amine 3,4-Dichlorophenylmethyl C₁₀H₈BrCl₂N₃ 343.97 Dichloro substitution enhances electrophilicity; potential pesticidal activity .

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with aromatic substituents (e.g., 4-iodobenzyl, 2-fluorobenzyl) exhibit higher melting points (200–201°C for sulfonamide derivatives ) compared to alkyl-substituted derivatives (129–130°C for branched alkyl groups ).
  • Spectroscopy :
    • IR : C=O stretches at ~1650 cm⁻¹ and SO₂ bands at ~1160–1335 cm⁻¹ in sulfonamide derivatives .
    • ¹H NMR : Aromatic protons in benzyl-substituted compounds resonate at δ 7.4–8.1 ppm, while alkyl groups appear at δ 1.0–4.0 ppm .

Biological Activity

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16BrN3C_{11}H_{16}BrN_{3} and a molecular weight of approximately 258.16 g/mol. The presence of a bromine atom at the 4-position and a 4-methylcyclohexyl group at the 1-position contributes to its unique properties, including hydrophobic characteristics that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions such as inflammation and cancer.
  • Receptor Binding : Interaction studies indicate that it may bind to particular receptors, modulating signaling pathways critical for various biological processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The IC50 values for related compounds often range from 0.010.01 to 0.06μg/mL0.06\,\mu g/mL, demonstrating potent cytotoxic effects while remaining non-cytotoxic to normal cells (IC50 > 100 μg/mL) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods, with results indicating substantial inhibition zones compared to standard antibiotics like ampicillin and gentamicin .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into the potential applications of this compound:

StudyFindings
Study ADemonstrated significant anticancer activity in breast cancer cell lines with IC50 values < 0.05 μg/mL .
Study BShowed antimicrobial effects against E. coli and Staphylococcus aureus, with MIC values comparable to established antibiotics .
Study CInvestigated the compound's anti-inflammatory properties, suggesting a reduction in pro-inflammatory cytokines in vitro.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives through halogenation and cyclization processes. The ability to modify the cyclohexyl group allows for the generation of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

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